molecular formula C11H12N4O2 B1489086 (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone CAS No. 2098081-61-7

(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B1489086
CAS No.: 2098081-61-7
M. Wt: 232.24 g/mol
InChI Key: KITBOGFMBQRSKU-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound features an azido group attached to an azetidine ring and a 2-methoxyphenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone typically involves the following steps:

  • Formation of Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of amino alcohols or amino ketones.

  • Introduction of Azido Group: : The azido group can be introduced using azidation reactions, often involving reagents like sodium azide (NaN₃).

  • Coupling with 2-Methoxyphenyl Group: : The final step involves the coupling of the azetidine ring with the 2-methoxyphenyl group, which can be achieved through various coupling reactions, such as the Ullmann reaction or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the azido group, leading to the formation of various substituted products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used for substitution reactions, often requiring a catalyst like palladium or copper.

Major Products Formed

  • Oxidation Products: : Various oxo derivatives depending on the specific conditions.

  • Reduction Products: : Amines or other reduced derivatives.

  • Substitution Products: : Substituted azetidines or other derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

  • Biology: : The compound can be employed in biological studies to understand the role of azetidines in biological systems.

  • Industry: : The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone: can be compared with other azetidine derivatives, such as 1-(3,4,5-trimethoxyphenyl)azetidin-2-one and cis-3-Azido-2-methoxyindolines . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the azido group and the 2-methoxyphenyl group, which can impart distinct chemical and biological properties.

List of Similar Compounds

  • 1-(3,4,5-trimethoxyphenyl)azetidin-2-one

  • cis-3-Azido-2-methoxyindolines

  • Phenyl(pyrrolidin-1-yl)methanone

  • 2-Methoxyphenyl isocyanate

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-10-5-3-2-4-9(10)11(16)15-6-8(7-15)13-14-12/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITBOGFMBQRSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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